2-(Perfluorooctyl)ethyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-isocyanatodecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H4F17NO/c12-4(13,1-2-29-3-30)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIIIDIAZYSZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H4F17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583420 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142010-50-2 | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-Heptadecafluoro-10-isocyanatodecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-heptadecafluoro-10-isocyanatodecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Perfluorooctyl Ethyl Isocyanate
Phosgene-Based Synthesis Routes
The most conventional and historically significant method for producing isocyanates, including fluorinated variants, involves the use of phosgene (B1210022) (COCl₂). nwo.nlnih.gov This process, known as phosgenation, typically starts with a primary amine corresponding to the desired isocyanate. google.com
In the case of 2-(perfluorooctyl)ethyl isocyanate, the synthesis would begin with 2-(perfluorooctyl)ethylamine. The general steps of the phosgene-based route are as follows:
Reaction of the Amine with Phosgene: The primary amine is reacted with phosgene. This reaction is often carried out at low temperatures to form an intermediate carbamoyl (B1232498) chloride. google.com
Thermolysis of the Carbamoyl Chloride: The resulting carbamoyl chloride is then heated (thermolyzed) to eliminate a molecule of hydrogen chloride (HCl), yielding the final isocyanate product. google.com
This method can be performed in the liquid phase, often using a solvent. google.com While effective, the high toxicity of phosgene and the corrosive nature of the HCl byproduct are significant drawbacks, prompting the search for alternative, safer methods. nwo.nlnih.gov
Phosgene-Free and Green Chemistry Approaches in Fluorinated Isocyanate Synthesis
Growing environmental and safety concerns have spurred the development of phosgene-free synthetic routes for isocyanates. nwo.nlrsc.org These "green" chemistry approaches aim to reduce or eliminate the use of hazardous substances.
Cyclic Carbonate and Amine Routes for Fluorinated Polyurethanes
One of the most promising phosgene-free methods involves the reaction of cyclic carbonates with amines. nih.govresearchgate.net This route is particularly relevant for the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered safer alternatives to traditional polyurethanes. nih.govnih.gov The general principle involves the ring-opening of a cyclic carbonate by a primary amine to form a hydroxyurethane. nih.govresearchgate.net
While this method primarily yields polyurethanes, the underlying chemistry of amine-cyclic carbonate reactions is a cornerstone of phosgene-free isocyanate-related synthesis. researchgate.net For instance, fluorinated non-isocyanate polyurethanes have been synthesized using fluorinated cyclic carbonates, demonstrating the applicability of this chemistry to fluorinated systems. researchgate.net The reaction typically proceeds without a catalyst, although the rate can be influenced by the solvent and amine concentration. nih.govresearchgate.net
Alternative Sustainable Synthetic Strategies for Fluorinated Isocyanates
Several other sustainable strategies for isocyanate synthesis that avoid phosgene have been explored:
Carbamate (B1207046) Decomposition: This two-step process involves first synthesizing a carbamate from an amine or nitro compound, followed by thermal decomposition of the carbamate to the isocyanate. nih.gov This method avoids the use of chlorine-containing compounds. nih.gov
Reaction of Formamides with Diorganocarbonates: Organic isocyanates can be produced by reacting an organic formamide (B127407) with a diorganocarbonate and then thermolyzing the product. google.com
Oxidative Carbonylation: This approach involves the reaction of amines with carbon monoxide and an oxidizing agent. nih.gov
Urea (B33335) Method: This process uses urea, alcohol, and amines as raw materials to synthesize carbamates, which are then decomposed to isocyanates. nih.gov The byproducts, alcohol and ammonia, can be recycled, making it a potentially "zero-emission" process. nih.gov
Use of Di-tert-butyl dicarbonate (B1257347) (Boc₂O): A phosgene-free method using Boc₂O in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) has been reported for synthesizing isocyanates from amines at room temperature. mdpi.com
These innovative approaches are crucial for developing a more sustainable future for isocyanate production. rsc.orgpatsnap.com
Precursor Synthesis and Derivatization for this compound
The synthesis of this compound relies on the availability of its key precursor, 2-(perfluorooctyl)ethylamine. The synthesis of this amine typically involves the reduction of a corresponding nitrile or nitro compound.
Once synthesized, this compound is a reactive intermediate used in the synthesis of various fluorinated compounds. guidechem.com Its high reactivity and unique properties, such as chemical resistance and hydrophobicity, make it a valuable building block in materials science for creating durable and water-repellent coatings, specialty polymers, and surfactants. guidechem.com
Catalysis in Fluorinated Isocyanate Synthesis
Catalysis plays a significant role in both phosgene-based and, more critically, phosgene-free isocyanate synthesis routes.
In phosgene-free methods , catalysts are often essential for achieving high yields and selectivity. For example:
Carbamate Decomposition: Metal-based catalysts, particularly those containing zinc, have shown high activity in the thermal decomposition of carbamates to isocyanates. nih.gov
Reaction of Organic Halides with Metal Cyanates: Nickel complexes have been used to catalyze the reaction of organic halides with metal cyanates to produce isocyanates. google.com
Trimerization of Isocyanates: Fluoride (B91410) salts, such as cesium fluoride and tetrabutylammonium (B224687) fluoride, have been demonstrated to be effective catalysts for the trimerization of isocyanates to form isocyanurates, which can improve the thermal and chemical resistance of polyurethane materials. acs.orgacs.org
In the context of polyurethane synthesis , which is closely related to isocyanate chemistry, various non-tin catalysts, such as zirconium chelates, have been investigated to catalyze the reaction between isocyanates and hydroxyl groups. wernerblank.com These catalysts can offer improved pot life and cure response in coating applications. wernerblank.com
The development of efficient and selective catalysts is a key area of research for advancing sustainable and economically viable methods for producing fluorinated isocyanates and their derivatives. nih.gov
Reactivity and Reaction Mechanisms of 2 Perfluorooctyl Ethyl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
The core reactivity of 2-(perfluorooctyl)ethyl isocyanate lies in the nucleophilic addition to the isocyanate moiety. This class of reactions is fundamental to the formation of various polyurethane and polyurea materials. researchgate.netl-i.co.uk
The reaction between an isocyanate and an alcohol or a polyol yields a urethane (B1682113) linkage. doxuchem.comresearchgate.net This reaction is a cornerstone of polyurethane chemistry. l-i.co.ukresearchgate.netresearchgate.net In the case of this compound, the reaction with a hydroxyl-containing compound results in the formation of a fluorinated polyurethane. The general mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate group. nih.gov
The reaction rate can be influenced by several factors, including the structure of the alcohol and the presence of catalysts. Primary alcohols generally exhibit higher reactivity towards isocyanates than secondary alcohols. kuleuven.be The reaction can be catalyzed by both the alcohol reactant itself and the resulting urethane product in what is known as autocatalysis. mdpi.com Theoretical and experimental studies have shown that the reaction mechanism can be complex, potentially involving multiple alcohol molecules in the transition state. kuleuven.bemdpi.com
| Polyol | Pseudo First-Order Rate Constant (k, min-1) |
|---|---|
| Pentaerythritol (B129877) (PE) | 0.0700 |
| Trimethylolpropane (B17298) (TMP) | 0.0819 |
Data derived from a study on the kinetics of phenyl isocyanate with various polyols, indicating that trimethylolpropane is slightly more reactive than pentaerythritol due to its electron-donating group. rsc.org
The reaction of this compound with primary or secondary amines leads to the formation of urea (B33335) derivatives. doxuchem.comresearchgate.net This reaction is typically much faster than the reaction with alcohols or water. researchgate.netresearchgate.net The high reactivity is attributed to the greater nucleophilicity of the amine's nitrogen atom compared to the oxygen atom of an alcohol. researchgate.net
The formation of urea linkages is a key reaction in the synthesis of polyurea and polyurethane-urea copolymers. researchgate.net The reaction proceeds readily at room temperature and generally does not require a catalyst. commonorganicchemistry.com The mechanism involves the nucleophilic attack of the amine's nitrogen on the isocyanate's carbonyl carbon, followed by a proton transfer. nih.gov
| Functional Group | Relative Reaction Rate |
|---|---|
| Primary Aliphatic Amine | 1000 |
| Secondary Aliphatic Amine | 500-1250 |
| Aromatic Amine | ~100 |
| Primary Hydroxyl | 2.5 |
| Water | 1 |
| Secondary Hydroxyl | 0.75 |
This table illustrates the significantly higher reaction rate of isocyanates with amines compared to alcohols and water. researchgate.netresearchgate.net
The reaction of this compound with water is a multi-step process. Initially, the isocyanate hydrolyzes to form an unstable carbamic acid intermediate. l-i.co.ukresearchgate.net This intermediate then rapidly decomposes to yield a primary amine and carbon dioxide gas. doxuchem.coml-i.co.ukresearchgate.net
It's important to note that under certain conditions, particularly in the absence of other nucleophiles, the primary amine formed from hydrolysis can compete with water for reaction with the isocyanate, leading to the formation of ureas. excli.de
Beyond alcohols, amines, and water, isocyanates like this compound can react with a variety of other compounds containing active hydrogen atoms. doxuchem.comnoaa.gov These include thiols (to form thiourethanes), carboxylic acids (to form amides after rearrangement), and even some activated C-H compounds. nih.gov The reactivity of the isocyanate group with these nucleophiles generally follows the order of their nucleophilicity. researchgate.net For instance, the reaction with thiols is typically slower than with amines but faster than with alcohols.
Dimerization and Trimerization Pathways of Fluorinated Isocyanates
Under certain conditions, particularly in the presence of specific catalysts, isocyanates can undergo self-reaction to form dimers (uretdiones) and trimers (isocyanurates). researchgate.netutwente.nl These reactions are often catalyzed by nucleophiles. utwente.nl
The trimerization of isocyanates is a stepwise addition reaction that results in a stable, six-membered isocyanurate ring. utwente.nl This process is a common method for creating crosslinked networks in polyurethane systems, leading to materials with enhanced thermal and chemical stability. utwente.nl Fluoride (B91410) ions have been shown to be effective catalysts for the selective trimerization of certain isocyanates. acs.org
Dimerization to form a four-membered uretdione ring can also occur, though trimerization is often the predominant pathway for network formation. utwente.nlgoogle.com The degree of oligomerization, including dimerization and trimerization, is influenced by reaction time and temperature. google.com
Influence of the Perfluorooctyl Chain on Isocyanate Reactivity
The presence of the highly electronegative perfluorooctyl (C8F17) chain has a significant electronic effect on the reactivity of the isocyanate group. Electron-withdrawing groups attached to the isocyanate moiety increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles. nih.gov Consequently, this compound is expected to be more reactive than its non-fluorinated alkyl isocyanate counterparts.
This increased reactivity can be advantageous in various applications, allowing for faster reaction times and potentially lower curing temperatures in the formation of polyurethane and polyurea materials. The unique properties conferred by the perfluorooctyl chain, such as low surface energy and high thermal and chemical stability, are thus incorporated into the resulting polymer structure. researchgate.net
Kinetic and Mechanistic Studies in Complex Fluorinated Isocyanate Systems
The reactivity of isocyanates is fundamentally influenced by the electrophilicity of the carbon atom in the -N=C=O group. This electrophilicity is, in turn, modulated by the electronic effects of the substituent attached to the nitrogen atom. In the case of this compound, the highly electronegative fluorine atoms in the perfluorooctyl chain exert a strong electron-withdrawing inductive effect. This effect is transmitted through the ethyl spacer to the isocyanate group, though its magnitude is attenuated by the two-carbon chain.
General mechanistic pathways for isocyanate reactions, particularly with nucleophiles such as alcohols, have been extensively studied. kuleuven.bemdpi.com The reaction typically proceeds through a nucleophilic attack on the electrophilic carbon of the isocyanate, leading to the formation of a carbamate (B1207046) (urethane) linkage. mdpi.com The reaction can be uncatalyzed or catalyzed by bases or organometallic compounds. rsc.org
The presence of a highly fluorinated substituent, such as the perfluorooctyl group, is expected to influence the reaction kinetics. The electron-withdrawing nature of the perfluoroalkyl chain should, in principle, increase the electrophilicity of the isocyanate carbon, potentially leading to an enhanced reaction rate compared to its non-fluorinated alkyl isocyanate counterparts. However, the bulky nature of the perfluorooctyl group could also introduce steric hindrance, which might counteract the electronic effect by impeding the approach of the nucleophile.
Detailed kinetic studies on long-chain perfluoroalkyl ethyl isocyanates are not abundantly available in the public literature, making direct comparisons and the construction of comprehensive data tables for this compound challenging. However, general principles of isocyanate reactivity provide a framework for understanding its expected behavior.
Table 1: General Factors Influencing Isocyanate Reactivity
| Factor | Influence on Reactivity | Rationale |
| Electronic Effects | Electron-withdrawing groups increase reactivity. | Enhances the electrophilicity of the isocyanate carbon. |
| Electron-donating groups decrease reactivity. | Reduces the electrophilicity of the isocyanate carbon. | |
| Steric Hindrance | Bulky substituents decrease reactivity. | Impedes the approach of the nucleophile to the reaction center. |
| Catalysts | Bases (e.g., tertiary amines) and organometallic compounds increase reaction rates. | Activate the alcohol or the isocyanate, lowering the activation energy. rsc.org |
| Solvent | Polar aprotic solvents can accelerate reactions. | Can stabilize charged intermediates or transition states. |
In complex systems, side reactions can also occur. For instance, at high isocyanate concentrations or elevated temperatures, the newly formed carbamate can react with another isocyanate molecule to form an allophanate. rsc.org Furthermore, isocyanates can undergo cyclotrimerization to form isocyanurates, a reaction that is often catalyzed. rsc.org The relative rates of these competing reactions are influenced by the reaction conditions and the specific structure of the isocyanate and the nucleophile.
Research on the thermal properties of fluorinated polyurethanes, derived from fluorinated isocyanates, indicates that the incorporation of fluorine can lead to materials with higher thermal stability compared to their non-fluorinated analogs. This suggests that the resulting urethane linkages in polymers derived from this compound may exhibit enhanced stability.
While specific kinetic data for this compound remains elusive in readily accessible scientific literature, the foundational principles of isocyanate chemistry provide a solid basis for predicting its reactivity. The interplay between the strong electron-withdrawing nature of the perfluorooctyl group and potential steric effects presents an interesting case for further detailed experimental and computational investigation to fully elucidate the kinetic and mechanistic nuances of this complex fluorinated isocyanate.
Polymerization Science and Engineering of 2 Perfluorooctyl Ethyl Isocyanate
Homopolymerization Mechanisms and Kinetics
The homopolymerization of isocyanates, including fluorinated variants, can proceed via an anionic mechanism, typically at low temperatures, to yield polyisocyanates, which are classified as nylons-1. This process involves the opening of the N=C bond. The polymerization is initiated by nucleophiles like sodium cyanide in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
The resulting poly(2-(perfluorooctyl)ethyl isocyanate) would possess a rigid polyamide backbone with pendant perfluoroalkyl side chains. These side chains would force the polymer into a helical conformation. The kinetics of such polymerizations are highly sensitive to temperature, initiator concentration, and solvent polarity. However, specific kinetic data and detailed mechanistic studies for the homopolymerization of this compound are not extensively reported in publicly available literature, distinguishing it from more common isocyanates like n-butyl isocyanate.
Copolymerization with Co-monomers
Copolymerization involving this compound is dominated by its reaction with co-monomers bearing nucleophilic groups, such as hydroxyl or amine functionalities, leading to the formation of polyurethanes or polyureas, respectively.
Direct radical polymerization of this compound is not chemically feasible due to the nature of the isocyanate group, which does not possess a polymerizable vinyl group (C=C). Radical polymerization is characteristic of monomers like fluorinated acrylates and methacrylates.
However, this compound can be used to synthesize a new, radically polymerizable monomer. For instance, it can be reacted with a hydroxyl-containing monomer, such as 2-hydroxyethyl methacrylate (B99206) (HEMA). The isocyanate group reacts with the hydroxyl group of HEMA to form a urethane (B1682113) linkage, yielding a methacrylate monomer with a pendant perfluorooctyl chain. This new fluorinated urethane methacrylate monomer can then be readily polymerized via conventional or controlled radical polymerization.
Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are powerful techniques for creating well-defined polymers. While not directly applicable to this compound, they are highly relevant for polymerizing the fluorinated urethane-containing monomers derived from it, as described in the previous section.
Using ATRP or RAFT would allow for precise control over the molecular weight, architecture (e.g., block copolymers, star polymers), and dispersity of the final fluoropolymer. This control is crucial for tailoring the material's properties, such as the organization of the fluorine-containing side chains, which in turn governs surface energy and hydrophobicity.
The most prominent role of this compound in polymer science is as a monomer for synthesizing fluorinated polyurethanes. In these reactions, the isocyanate groups react with polyols (molecules with two or more hydroxyl groups) in a step-growth polyaddition reaction.
By using diols, linear polyurethanes are formed. The incorporation of the 2-(perfluorooctyl)ethyl side chains imparts unique properties to the resulting polyurethane, such as low surface energy, hydrophobicity, and oleophobicity. If a polyol with a functionality greater than two (e.g., a triol) is used, or if a diisocyanate is reacted with a triol, a cross-linked polyurethane network is formed. These networks can result in durable, chemically resistant coatings and materials. The stoichiometry between the isocyanate and hydroxyl groups ([NCO]/[OH] ratio) is a critical parameter that controls the molecular weight and degree of cross-linking in the final network.
Table 1: Example Reaction Parameters for Polyurethane Synthesis
| Parameter | Value / Type | Purpose |
| Isocyanate Monomer | This compound | Provides fluorinated side chains for low surface energy. |
| Co-monomer (Polyol) | Poly(tetramethylene glycol) (PTMG) | Forms the soft segment of the polyurethane backbone. |
| Chain Extender | 1,4-Butanediol | Forms the hard segment with the isocyanate. |
| Catalyst | Dibutyltin dilaurate (DBTDL) | Accelerates the urethane formation reaction. |
| Solvent | Tetrahydrofuran (THF) | Dissolves reactants and controls viscosity. |
| [NCO]/[OH] Ratio | 1.05 | Ensures complete reaction of hydroxyl groups, slight excess of isocyanate. |
| Reaction Temperature | 60-80 °C | Provides thermal energy to drive the reaction to completion. |
Macromolecular Architecture and Advanced Structure-Property Relationships in Derived Fluoropolymers
The macromolecular architecture of polymers derived from this compound has a profound impact on their final properties. In polyurethanes, the fluorinated side chains tend to migrate to the polymer-air interface due to their low surface energy. This spontaneous surface segregation results in a highly hydrophobic and oleophobic surface, even at low concentrations of the fluorinated monomer in the bulk material.
The structure-property relationships can be summarized as follows:
Side Chain Length: The long C8F17 chain is highly effective at lowering surface energy.
Backbone Flexibility: In polyurethanes, a flexible polyol backbone (soft segment) allows the rigid, fluorinated side chains greater mobility to orient at the surface.
Copolymer Composition: The ratio of fluorinated monomer to non-fluorinated co-monomers allows for the tuning of properties. Higher fluorine content generally leads to lower surface energy and decreased solubility in common solvents but may also increase the material's glass transition temperature and stiffness.
Polymer Architecture: Block copolymers, where a fluorinated block is paired with a non-fluorinated block (e.g., polystyrene), can self-assemble into well-defined nanostructures (e.g., micelles, lamellae), which is useful for applications in nanotechnology and patterned surfaces.
Table 2: Structure-Property Relationships in Fluoropolymers Derived from this compound
| Architectural Feature | Resulting Property | Rationale |
| Pendant C8F17 Chains | Low Surface Energy, Hydrophobicity, Oleophobicity | The low polarizability of C-F bonds minimizes intermolecular forces. |
| Block Copolymer Structure | Self-Assembly into Nanodomains | Thermodynamic incompatibility between the fluorinated block and a non-fluorinated block. |
| Cross-linked Network | Enhanced Mechanical Strength and Chemical Resistance | Covalent bonds between polymer chains restrict chain mobility and swelling. |
| High Fluorine Content | Increased Glass Transition Temp. (Tg) | Stiff, bulky side chains restrict segmental motion of the polymer backbone. |
Post-Polymerization Modification and Functionalization Strategies
Post-polymerization modification is a versatile strategy for incorporating this compound onto existing polymer backbones. This approach involves using a pre-formed polymer that contains reactive functional groups, such as hydroxyl (-OH) or primary/secondary amine (-NH2/-NHR) groups, and then reacting it with the isocyanate.
For example, a polymer like poly(2-hydroxyethyl methacrylate) or a cellulose (B213188) derivative can be treated with this compound in an appropriate solvent, often with a catalyst like DBTDL. The isocyanate readily reacts with the hydroxyl groups to form stable urethane linkages, effectively grafting the perfluorooctyl side chains onto the polymer. This method is particularly useful for modifying the surface properties of materials. A cotton fabric, which is composed of cellulose rich in hydroxyl groups, can be surface-treated in this manner to render it water and oil repellent. This strategy allows for the benefits of fluorination to be imparted to a wide range of commodity or specialty polymers without having to develop a new polymerization process from scratch.
Advanced Material Applications Derived from 2 Perfluorooctyl Ethyl Isocyanate
Surface Modification and Coating Technologies
The primary application of polymers derived from 2-(Perfluorooctyl)ethyl isocyanate is in the field of surface modification. The incorporation of the perfluorooctyl group into coating formulations dramatically lowers the surface energy of the treated material, leading to superior repellent and protective properties.
Superhydrophobic (water-repelling) and oleophobic (oil-repelling) surfaces are defined by very high contact angles with water and oils, respectively. Fluorinated polyurethanes (FPUs) are synthesized to create these properties, and this compound serves as a key reactant in their production. nih.govmdpi.com The isocyanate group reacts with a polyol to form the polyurethane backbone, while the perfluorooctyl chains orient themselves at the surface-air interface. This dense layer of C-F bonds creates a surface with extremely low energy.
Research into fluorinated polyurethanes demonstrates that this approach is highly effective. For instance, novel strategies for preparing FPUs with short branched fluorocarbon chains have been developed for waterproofing applications. researchgate.netmdpi.com These coatings enrich the surface with fluorine-containing segments, resulting in excellent hydrophobicity and low water absorption. researchgate.net The resulting materials can achieve water contact angles significantly greater than standard polymers, a key indicator of their repellent nature.
Table 1: Effect of Polyurethane (PU) Sealing Coat on Leather Surface Properties
| Treatment | Surface Energy (γs) (mN/m) | Work of Adhesion for Water (mJ/m²) |
| Uncoated Crust Leather | 35.2 | 88.8 |
| Casein-Oil-Glycerin (COG) Coated | 28.3 | 68.2 |
| COG + Polyurethane (PU) Coated | 24.8 | 49.1 |
| Data sourced from a study on polyurethane binders in leather finishing, indicating that the addition of a PU layer significantly reduces surface energy and water adhesion. researchgate.net |
In marine environments, biofouling—the accumulation of microorganisms, plants, and algae on submerged surfaces—is a major issue. Anti-fouling and fouling-release coatings are designed to mitigate this. Fouling-release coatings operate on the principle of creating a low-adhesion surface from which fouling organisms can be easily detached by water flow.
Perfluoropolyethers (PFPEs) and fluorinated polyurethanes are promising candidates for these coatings due to their low surface tensions and low moduli. core.ac.uk By synthesizing polyurethanes with monomers like this compound, coatings can be produced that exhibit the low surface energy necessary to prevent strong adhesion of marine life. mdpi.com The solvent-resistant and anti-fouling performance of such coatings has been noted as outstanding. mdpi.com These materials work by a physical mechanism rather than by releasing biocides, making them a more environmentally friendly alternative to traditional toxic anti-fouling paints.
The leather industry utilizes fluorinated polyurethanes extensively as finishing agents to impart water and oil repellency. researchgate.netresearchgate.net FPUs created using long-chain fluorinated monomers have historically been very effective, with C8 chemistry (referring to an eight-carbon fluorinated chain like perfluorooctyl) being a performance benchmark. mdpi.com When applied as a top coat or sealing coat, these polyurethanes create a protective film on the leather surface. researchgate.net
Studies show that applying a polyurethane-based sealing coat significantly increases the hydrophobicity of the leather. researchgate.net The fluorine-containing segments of the polymer migrate to the surface, creating a waterproof and stain-resistant finish that also maintains the leather's breathability. mdpi.comgoogle.com Research into novel short-branched fluorinated polyurethanes has shown that their water and oil proofing performance is comparable to that of traditional C8 waterproofing agents, highlighting the continued importance of this chemistry in advanced leather treatments. mdpi.com
Functional Polymers and Elastomers
The integration of this compound into polymer chains allows for the creation of functional polymers and elastomers with tailored properties for demanding applications. Fluoroelastomers are a class of synthetic rubbers known for their exceptional resistance to high temperatures, chemicals, and aggressive fluids. uccomponents.com
By incorporating the perfluorooctyl group into a polyurethane or other polymer backbone, the resulting material gains the inherent properties of fluoropolymers:
Chemical Inertness: The strength of the carbon-fluorine bond makes the material resistant to a wide range of chemicals and solvents. researchgate.net
Thermal Stability: Fluorinated polymers exhibit high decomposition onset temperatures. nih.gov
Low Coefficient of Friction: The low surface energy results in a slippery, non-stick surface.
These properties make fluorinated elastomers suitable for use as seals, gaskets, and O-rings in the aerospace, automotive, and chemical processing industries, where materials must withstand harsh environments. researchgate.netgoogle.com The synthesis process allows for the creation of cross-linked networks, providing the elasticity required for these applications while maintaining the durability imparted by the fluorine content. core.ac.uk
Biomedical Applications of Fluorinated Isocyanate Derivatives
Polyurethanes are widely used in biomedical applications due to their excellent mechanical properties and biocompatibility. farafile.irresearchgate.net They are found in blood-contacting devices like artificial hearts and vascular grafts, as well as in surgical dressings and tissue engineering scaffolds. farafile.irport.ac.uk
Fluorination of these polyurethanes, through the use of derivatives from fluorinated isocyanates, can further enhance their performance. The introduction of fluorine can:
Improve Biocompatibility: Fluorinated surfaces often exhibit reduced protein adsorption and low platelet adhesion, which is critical for devices in contact with blood. port.ac.uk
Enhance Biostability: Polyether-based polyurethanes are favored for medical applications due to their resistance to hydrolysis, and fluorination can further increase their chemical stability in the physiological environment. farafile.ir
Segmented polyurethanes used for implantable devices are block copolymers composed of soft and hard segments. farafile.irresearchgate.net By incorporating a fluorinated monomer like this compound into the hard segments, a fluorinated polyurethane can be synthesized. Research has demonstrated that these materials can have improved blood compatibility compared to non-fluorinated versions. researchgate.netresearchgate.net
Electronic and Optoelectronic Materials Development
While a less established field, the unique properties of fluorinated polymers suggest potential for their use in electronic and optoelectronic materials. Fluoropolymers are known for their low dielectric constant and high chemical resistance, making them suitable for applications such as insulating layers, protective coatings for circuits, and components in optical fibers.
Fluorinated polyurethanes, synthesized using monomers like this compound, can be formulated into coatings that protect sensitive electronic components from moisture and chemical attack. google.com Furthermore, the low surface energy of these coatings can prevent contamination and adhesion of particles. The ability to create epoxy-modified fluorinated urethane (B1682113) compositions allows for the development of resins that possess the necessary thermal, mechanical, and optical properties while achieving a low surface energy. google.com This combination of properties is valuable for creating durable and reliable components in the electronics industry.
Analytical Methodologies and Derivatization Strategies Utilizing 2 Perfluorooctyl Ethyl Isocyanate
Derivatization for Enhanced Chromatographic Detection
Derivatization is a common strategy in chromatography to improve the analytical properties of target molecules, such as their volatility for gas chromatography (GC) or their detectability for high-performance liquid chromatography (HPLC). nih.govcolostate.edu The isocyanate group is reactive toward nucleophiles like amines and alcohols, making isocyanate-containing reagents useful for tagging such analytes. However, the application of 2-(Perfluorooctyl)ethyl isocyanate specifically for the derivatization of biogenic amines and carboxylic acids is not documented in readily available scientific literature.
Analysis of Biogenic Amines and Metabolites in Biological Fluids
Biogenic amines are a class of low-molecular-weight organic nitrogen compounds that often require derivatization to enhance their chromatographic retention and detection sensitivity. nih.govmdpi.com Common derivatization agents for biogenic amines include dansyl chloride, o-phthalaldehyde (OPA), and benzoyl chloride, which target the primary and secondary amine groups to introduce chromophores or fluorophores. mdpi.comresearchgate.net A comprehensive literature review did not yield specific studies employing this compound for the derivatization of biogenic amines in biological fluids for chromatographic analysis.
Analysis of Carboxylic Acids
Carboxylic acids, particularly short-chain ones, can exhibit poor retention in reversed-phase liquid chromatography and produce tailing peaks in gas chromatography due to their polarity. colostate.edu Derivatization techniques, such as esterification, are therefore frequently used to convert them into less polar and more volatile derivatives. colostate.educhromforum.org Reagents like p-bromophenacyl bromide are used to create UV-active esters for HPLC analysis. nih.gov While isocyanates are not typical derivatizing agents for carboxylic acids under standard analytical conditions, a thorough search of scientific databases and chemical literature revealed no established methods utilizing this compound for this purpose.
Fluorous Tagging and Scavenging for Purification in Solution-Phase Synthesis
One of the primary applications of compounds like this compound is in fluorous chemistry, a concept that facilitates the purification of reaction products. The long perfluorooctyl chain (C8F17) acts as a "fluorous tag."
Fluorous Tagging: This strategy involves covalently attaching the fluorous tag to a molecule of interest. The isocyanate group (-N=C=O) of this compound readily reacts with amine or alcohol functional groups on a target molecule to form a fluorous-tagged urea (B33335) or urethane (B1682113), respectively. The resulting tagged molecule possesses a high fluorine content, giving it a unique solubility profile. This property allows for its selective separation from non-fluorinated reactants and by-products using Fluorous Solid-Phase Extraction (F-SPE).
In a typical F-SPE protocol, the entire reaction mixture is passed through a cartridge containing a fluorous stationary phase (often silica gel with a bonded perfluoroalkyl phase). The fluorous-tagged compound is retained on the column due to fluorine-fluorine interactions, while non-fluorinated (organic) compounds are washed away with an organic solvent. Subsequently, the desired fluorous-tagged product is eluted from the cartridge using a highly fluorophilic solvent.
Table 1: Generalized Protocol for Fluorous Solid-Phase Extraction (F-SPE)
| Step | Procedure | Purpose |
| 1. Tagging | React the target molecule (e.g., an amine) with this compound. | Covalently attach the fluorous tag to the molecule of interest. |
| 2. Loading | Load the entire reaction mixture onto a fluorous SPE cartridge. | Introduce the mixture to the separation medium. |
| 3. Elution 1 (Wash) | Wash the cartridge with a standard organic solvent (e.g., methanol/water or acetonitrile). | Elute non-fluorous by-products and excess reagents. The fluorous-tagged product is retained. |
| 4. Elution 2 (Recovery) | Wash the cartridge with a fluorophilic solvent (e.g., perfluorohexane or a highly fluorinated alcohol). | Elute the purified fluorous-tagged product. |
| 5. (Optional) Detagging | Cleave the fluorous tag from the purified product if the tag is not part of the final desired molecule. | Recover the final product in its untagged form. |
Fluorous Scavenging: this compound can also be used as a scavenger reagent. In this application, it is added to a reaction mixture after the primary reaction is complete to react with and "scavenge" excess unreacted starting materials, such as primary or secondary amines. The resulting fluorous-tagged urea byproduct can then be easily removed from the desired non-fluorous product by F-SPE, leaving a purified solution of the target compound.
Advanced Spectroscopic Characterization of this compound and its Adducts
The characterization of this compound and its reaction products (adducts) relies on standard spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This compound Characterization: The compound is a colorless liquid or low-melting solid at room temperature. chemicalbook.comguidechem.com Its most prominent feature in an IR spectrum is the strong, sharp absorption band characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in a relatively clear region of the spectrum, between 2250 and 2285 cm⁻¹. remspec.comresearchgate.net
Table 2: Physical and Spectroscopic Properties of this compound
| Property | Value / Characteristic Peak |
| Molecular Formula | C11H4F17NO chemicalbook.com |
| Molecular Weight | 489.13 g/mol chemicalbook.com |
| Melting Point | 26-31 °C chemicalbook.comguidechem.com |
| Boiling Point | 65 °C / 0.5 mmHg chemicalbook.comguidechem.com |
| Density | ~1.60 g/cm³ chemicalbook.com |
| FT-IR (Isocyanate Stretch) | Strong, sharp peak at ~2250-2285 cm⁻¹ remspec.com |
Characterization of Adducts: When this compound reacts to form an adduct, such as a urea (with an amine) or a urethane (with an alcohol), spectroscopic analysis confirms the conversion. The most definitive evidence of the reaction is the complete disappearance of the strong isocyanate peak (~2275 cm⁻¹) in the IR spectrum. researchgate.net In its place, new characteristic peaks for the urea or urethane product appear. For example, a C=O (carbonyl) stretching band will appear in the 1650-1750 cm⁻¹ region, and if the nucleophile was a primary or secondary amine or an alcohol, an N-H or O-H stretching band would be observed around 3300 cm⁻¹.
NMR spectroscopy would also show clear changes. In a ¹H NMR spectrum, the signals corresponding to the ethyl group (-CH₂-CH₂-NCO) would experience a shift upon reaction. Furthermore, new signals, such as those for N-H protons in ureas and urethanes, would appear. In ¹³C NMR, the carbon of the isocyanate group would be replaced by a new signal for the carbonyl carbon of the resulting urea or urethane.
Table 3: Expected Spectroscopic Changes Upon Adduct Formation
| Spectroscopic Method | Before Reaction (-N=C=O) | After Reaction (e.g., Urea Formation) |
| FT-IR | Strong, sharp peak at ~2275 cm⁻¹ | Disappearance of ~2275 cm⁻¹ peak. Appearance of C=O stretch (~1650-1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹). |
| ¹H NMR | Signals for -CH₂-NCO protons. | Shift in signals for adjacent -CH₂- protons. Appearance of N-H proton signals. |
| ¹³C NMR | Signal for -N=C =O carbon (~120-130 ppm). | Disappearance of isocyanate carbon signal. Appearance of C =O carbon signal (~150-160 ppm). |
Environmental Behavior and Transformation of 2 Perfluorooctyl Ethyl Isocyanate
Hydrolysis Pathways and Degradation Products in Aquatic Environments
The isocyanate functional group (-NCO) of 2-(Perfluorooctyl)ethyl isocyanate is highly reactive towards nucleophiles, particularly water. In aquatic environments, it is expected to undergo rapid hydrolysis. The primary hydrolysis product is anticipated to be 2-(perfluorooctyl)ethyl amine, following the loss of carbon dioxide. This amine can then react with another molecule of the parent isocyanate to form a urea-linked dimer.
However, in most environmental scenarios where the concentration of the isocyanate is low compared to water, the formation of the corresponding urethane (B1682113) through reaction with water is a key pathway. This abiotic hydrolysis is a critical first step in its environmental transformation. Studies on analogous fluorotelomer-based urethane polymers have shown that the urethane linkage can undergo subsequent cleavage. For instance, research on a fluorotelomer-based urethane polymer in aerobic soils demonstrated that it biodegrades to form perfluorooctanoate (PFOA), indicating the breakdown of the polymer backbone and the release of the perfluorinated side chain. researchgate.net
The degradation of fluorotelomer-based polymers, which contain urethane or ester linkages, is a source of fluorotelomer alcohols (FTOHs) and ultimately perfluoroalkyl carboxylates (PFCAs) to the environment. researchgate.netnih.gov The initial hydrolysis of the isocyanate to a more stable urethane is a critical precursor step to these longer-term degradation processes.
Sorption to Environmental Matrices (Soil, Sediment, Sludge)
The sorption behavior of this compound and its transformation products in environmental matrices like soil, sediment, and sludge is a key factor in determining its mobility and bioavailability. While direct studies on this specific isocyanate are not available, the sorption characteristics can be inferred from studies on other fluorotelomer-based compounds.
Sorption of PFAS to soil and sediment is influenced by factors such as the organic carbon content of the matrix, the chain length of the perfluorinated alkyl group, and the nature of the functional headgroup. For fluorotelomer sulfonates, sorption has been shown to be driven by hydrophobic interactions. nih.gov A machine learning model developed to predict the solid-liquid distribution coefficients (Kd) for a wide range of PFAS, including neutral fluorotelomer alcohols, identified molecular weight, hydrophobicity, and organic carbon content as the most significant factors influencing sorption. nih.gov
Given the long perfluorooctyl chain of this compound, it is expected to exhibit significant sorption to organic-rich matrices. The initial hydrolysis product, 2-(perfluorooctyl)ethyl amine, would be cationic at typical environmental pH, leading to strong electrostatic interactions with negatively charged soil and sediment particles, further enhancing its sorption.
Table 1: Factors Influencing Sorption of Fluorotelomer-Based Compounds
| Factor | Influence on Sorption |
| Perfluoroalkyl Chain Length | Longer chains lead to increased hydrophobicity and stronger sorption. |
| Functional Group | The charge and nature of the headgroup (e.g., carboxylate, sulfonate, amine) influence electrostatic interactions with soil particles. |
| Soil/Sediment Organic Carbon | Higher organic carbon content generally leads to greater sorption due to hydrophobic partitioning. |
| Soil/Sediment pH | Affects the charge of both the PFAS molecule and the soil particles, influencing electrostatic interactions. |
| Cation Exchange Capacity (CEC) | Important for the sorption of cationic and zwitterionic PFAS. |
Atmospheric Degradation Pathways
While this compound itself is not expected to be highly volatile due to its molecular weight, its potential precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), is volatile and its atmospheric degradation has been studied extensively. nih.govbohrium.comutoronto.ca The atmospheric degradation of FTOHs is considered a significant source of PFCAs in remote regions. nih.govbohrium.com
The atmospheric oxidation of FTOHs is initiated by reaction with hydroxyl (•OH) radicals. utoronto.ca This leads to a cascade of reactions that ultimately result in the formation of a homologous series of PFCAs. nih.govbohrium.com Modeling studies have estimated that the atmospheric degradation of 8:2 FTOH could contribute significantly to the global levels of PFOA. rsc.org
Given that FTOHs are likely degradation intermediates of fluorotelomer-based urethanes, the atmospheric fate of any volatilized FTOH originating from the degradation of this compound would follow these established pathways, contributing to the long-range transport and deposition of persistent PFCAs.
Potential for Environmental Mobility and Transport
The environmental mobility of this compound and its degradation products is a complex interplay of their physical and chemical properties and their interactions with environmental compartments. The initial isocyanate is reactive and will likely be transformed close to its point of release. The resulting amine and urethane products will have different mobility characteristics.
The cationic amine is expected to have low mobility in soil and sediment due to strong sorption. The urethane, being a larger and more hydrophobic molecule, will also likely have limited mobility in aqueous systems and tend to partition to solid phases.
However, the ultimate degradation products, particularly the shorter-chain PFCAs, are known to be highly mobile in water. Therefore, over the long term, the degradation of this compound can act as a long-term source of mobile and persistent PFAS to aquatic environments. The atmospheric transport of intermediate FTOHs and subsequent deposition of PFCAs represents a significant pathway for the widespread environmental distribution of these contaminants. nih.govbohrium.comrsc.org
Future Research Directions and Emerging Paradigms for 2 Perfluorooctyl Ethyl Isocyanate
Development of Novel Sustainable Synthetic Routes for Fluorinated Isocyanates
The traditional synthesis of isocyanates often involves highly toxic and hazardous reagents, most notably phosgene (B1210022). rsc.org Recognizing the significant environmental and safety risks, the field of green chemistry is actively pursuing alternative, more sustainable synthetic pathways. rsc.orgresearchgate.net A primary goal is the development of processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. mdpi.com
Recent innovations are moving towards phosgene-free methods. rsc.org One promising approach is the dehydration of N-substituted formamides using reagents like phosphorus oxychloride, which can be performed under solvent-free conditions with high yields and purity in very short reaction times. mdpi.com Another significant advancement is the development of non-isocyanate polyurethane (NIPU) synthesis. eurekalert.org This method bypasses the isocyanate intermediate altogether, instead utilizing newly developed fluorinated carbonates that react with diamines to form polyurethanes. eurekalert.org This process is environmentally friendly, avoiding the need for catalysts and solvents, and offers a safer, simpler route to producing fluorinated polyurethanes. eurekalert.org
These emerging synthetic strategies represent a paradigm shift, focusing on inherent safety and sustainability from the molecular level upwards.
Table 1: Comparison of Sustainable Isocyanate and Polyurethane Synthesis Methods
| Method | Key Reagents/Process | Advantages | Supporting Evidence |
|---|---|---|---|
| Formamide (B127407) Dehydration | N-substituted formamides, Phosphorus oxychloride (POCl3), Triethylamine | High efficiency, Solvent-free, Rapid reaction, Minimal waste | mdpi.com |
| Non-Isocyanate Polyurethane (NIPU) Synthesis | Fluorinated carbonates, Diamines | Avoids toxic isocyanate intermediates, Environmentally friendly (no solvent/catalyst) | eurekalert.org |
| Oxidation of Isonitriles | Isonitriles, Dimethyl sulfoxide (B87167) (DMSO), Trifluoroacetic anhydride (B1165640) (catalyst) | Smooth and efficient, Forms dimethyl sulfide (B99878) as the only byproduct | researchgate.net |
Design of Next-Generation Fluorinated Materials with Tailored Performance
The incorporation of 2-(perfluorooctyl)ethyl isocyanate and similar fluorinated monomers into polymers like polyurethanes (PUs) yields fluorinated polyurethanes (FPUs) with exceptional properties. mdpi.com These materials exhibit high thermal stability, excellent chemical resistance, and unique surface properties such as low surface energy, making them valuable for high-performance coatings and other applications. mdpi.comnih.gov
Future design strategies are focused on precisely tailoring these properties by controlling the polymer architecture. This can be achieved by strategically introducing fluorine-containing segments into the hard segments, soft segments, or as side chains of the polymer. mdpi.commdpi.com For instance, polyacrylates with perfluorooctyl side chains are known to form hexatic smectic phases, a state of matter between a true crystal and a liquid, which influences the material's bulk and surface characteristics. researchgate.net
A significant emerging paradigm is the use of perfluoropolyethers (PFPEs) as potentially safer alternatives to long-chain perfluoroalkyl compounds. acs.org PFPE-based polyurethanes can be used to create superhydrophobic and highly oleophobic surfaces, which are desirable for applications requiring water/oil repellency and self-cleaning properties. acs.org Research in this area aims to create materials that deliver high performance while minimizing environmental persistence and biological impact. acs.org
Table 2: Properties of Next-Generation Fluorinated Materials
| Material Type | Key Monomers/Components | Notable Properties | Potential Applications | Supporting Evidence |
|---|---|---|---|---|
| Fluorinated Polyurethanes (FPUs) | Fluorinated diisocyanates, Fluorinated diols | High thermal stability, Chemical resistance, Low surface energy | Protective coatings, Leather decoration, Medical materials | mdpi.comnih.govrsc.org |
| Polymers with Fluorinated Side Chains | 2-(Perfluorooctyl)ethyl acrylate | Formation of ordered hexatic smectic phases, Low surface energy | Advanced coatings | researchgate.net |
| Perfluoropolyether (PFPE)-based Polyurethanes | PFPE-diols, Methylenebis(phenyl isocyanate) (MDI) | Superhydrophobicity, Oleophobicity, Low toxicity profile | Water/oil repellent surfaces, Ice-phobic coatings, Biointerfaces | acs.org |
Advanced Analytical Techniques for Environmental and Biological Monitoring of Fluorinated Compounds
The high reactivity and toxicity of isocyanates, even at very low concentrations, demand the development of highly sensitive and selective analytical methods for workplace and environmental monitoring. rsc.orgnih.gov Traditional detection methods are often insufficient, pushing research towards more advanced techniques.
Liquid chromatography combined with tandem mass spectrometry (LC/MS/MS), particularly with an ion trap system, has emerged as a powerful tool. nih.gov These methods involve derivatizing the airborne isocyanates during sampling, often with an agent like 1-(2-methoxyphenyl)piperazine, followed by highly specific analysis. nih.gov This approach offers detection limits that are 40 to 55 times lower than conventional UV-based methods, allowing for more accurate exposure assessment. nih.gov Another area of development is the use of fluorescent probes and derivatizing agents, which react with isocyanates to produce a measurable fluorescent signal, enhancing detection sensitivity. rsc.org
For monitoring the broader class of fluorinated compounds in the environment, particularly in water, techniques are being developed to detect the fluoride (B91410) ion. acs.org While standard methods like ion-selective electrodes exist, research is exploring novel fluorescent sensors that offer high sensitivity and the potential for portable, real-time analysis. acs.org
Table 3: Advanced Analytical Detection Methods for Isocyanates and Fluorinated Compounds
| Technique | Target Analyte | Principle | Key Advantage | Supporting Evidence |
|---|---|---|---|---|
| Liquid Chromatography/Ion Trap Tandem Mass Spectrometry (LC/MS/MS) | Airborne Isocyanates | Derivatization during sampling followed by mass spectrometric analysis. | High sensitivity and specificity; significantly lower detection limits than UV methods. | nih.gov |
| Fluorescence-Based Detection | Airborne Isocyanates | Use of fluorescent derivatizing agents that react with isocyanates to produce a signal. | High sensitivity and selectivity, suitable for developing probes. | rsc.org |
| Fluoride-Selective Electrodes | Fluoride ions in water | Potentiometric measurement of fluoride ion activity. | Standardized method for quantifying total fluoride. | acs.org |
| Novel Fluorescent Sensors | Fluoride ions in water | Specially designed molecules that exhibit a change in fluorescence upon binding to fluoride. | Potential for cost-effective, portable, and highly sensitive field measurements. | acs.org |
Mitigation and Remediation Strategies for Fluorinated Isocyanate Contamination
The chemical robustness of fluorinated compounds, especially the strength of the carbon-fluorine (C-F) bond, makes their remediation a significant scientific challenge. nih.govresearchgate.net Research into mitigation and remediation is advancing on several fronts, from physical and chemical destruction to biological degradation.
High-temperature incineration is one method for treating PFAS waste, but it requires extreme temperatures and can produce corrosive hydrogen fluoride gas. acs.org A more advanced and environmentally friendly approach involves the use of subcritical or superheated water. acs.org This process can drive the complete mineralization of some fluorochemicals, breaking them down into carbon dioxide and fluoride ions, which can then be captured to form harmless mineral salts like calcium fluoride. acs.org For industrial settings, cleaning solvents containing alkylene carbonates and capping agents can be used to decontaminate equipment fouled with isocyanates by effectively extracting the reactive compounds. google.com
Bioremediation offers a potentially sustainable solution, though it is still in the early stages of development for heavily fluorinated compounds. nih.govmdpi.com The concept of "metabolic activation" is key, where microorganisms attack a less stable part of the molecule, initiating a degradation cascade that can lead to C-F bond cleavage. mdpi.com While complete mineralization is rare, studies show that some polyfluorinated compounds can be partially degraded by bacteria. nih.govresearchgate.net Researchers believe that, similar to how microbes evolved to degrade chlorinated compounds, they may eventually adapt to use perfluorinated compounds as an energy source, particularly through reductive defluorination in anaerobic environments. nih.gov
Table 5: Overview of Mitigation and Remediation Technologies
| Technology | Mechanism | Advantages | Challenges/Limitations | Supporting Evidence |
|---|---|---|---|---|
| Subcritical Water Oxidation | Uses superheated water (100-374 °C) to break down compounds. | Environmentally friendly; can achieve complete mineralization. | Requires high temperatures and pressures. | acs.org |
| Solvent-Based Decontamination | Uses solvent blends (e.g., propylene (B89431) carbonate) and capping agents to extract and neutralize isocyanates. | Effective for cleaning fouled equipment. | Primarily for industrial cleanup, not environmental remediation. | google.com |
| Bioremediation (Metabolic Activation) | Microbes attack non-fluorinated functional groups, initiating degradation. | Potentially sustainable and low-cost. | Slow process; complete degradation is rare; evolution of pathways is slow. | nih.govmdpi.com |
| Bioremediation (Reductive Defluorination) | Anaerobic microbes may use the C-F bond as an electron acceptor. | Energetically favorable process. | Currently not observed for many PFCs; requires microbial adaptation. | nih.govresearchgate.net |
| Halogen-Free Alternatives | Replacing fluorinated surfactants with blends of non-fluorinated surfactants and sugars. | Eliminates persistent chemicals at the source; can be biodegradable. | Performance must match that of fluorinated counterparts. | epa.gov |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(Perfluorooctyl)ethyl isocyanate with high purity?
- Methodological Answer : Synthesis typically involves the reaction of perfluorooctyl ethanol with phosgene or its derivatives under anhydrous conditions. Key steps include:
- Fluorinated Intermediate Preparation : React perfluorooctyl ethanol with thiophosgene to form the corresponding chloroformate, followed by conversion to isocyanate using trimethylsilyl isocyanate (TMS-NCO) to minimize side reactions .
- Purification : Use fractional distillation under reduced pressure (e.g., 10–15 mmHg) to isolate the product, monitored by FT-IR for characteristic N=C=O stretching (~2270 cm⁻¹) .
- Data Contradiction Note : Some studies report lower yields due to hydrolysis sensitivity, necessitating inert atmospheres and molecular sieves to exclude moisture .
Q. How can researchers safely handle this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves (tested for >8-hour penetration resistance), sealed goggles, and a respirator with organic vapor cartridges .
- Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile isocyanate vapors.
- Storage : Store in amber glass bottles under nitrogen at –20°C to prevent polymerization or hydrolysis .
- Critical Data : NFPA ratings for similar isocyanates indicate high health hazards (rating 3), requiring emergency eyewash stations and neutralization protocols (e.g., ethanolamine solutions) for spills .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- FT-IR : Confirm the isocyanate group via N=C=O absorption at 2270–2240 cm⁻¹.
- NMR : Use ¹⁹F NMR to verify perfluorooctyl chain integrity (δ –80 to –125 ppm for CF₂/CF₃ groups) and ¹H NMR for ethyl linker protons (δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects [M–NCO]⁻ fragments (e.g., m/z 499.1 for C₉F₁₇C₂H₄⁻) .
Advanced Research Questions
Q. How can environmental persistence of this compound be quantified in ecological studies?
- Methodological Answer :
- Degradation Analysis : Use accelerated UV/ozone exposure tests to measure half-life. Perfluoroalkyl chains resist cleavage, requiring LC-MS/MS to detect trace degradation products (e.g., perfluorooctanoic acid) .
- Bioaccumulation Models : Apply quantitative structure-activity relationship (QSAR) models to predict log Kow values (>6.0), indicating high lipid affinity .
- Data Contradiction : Some studies suggest abiotic degradation dominates in aquatic systems, while others emphasize microbial defluorination inefficiency .
Q. What experimental designs resolve contradictions in toxicity data for this compound?
- Methodological Answer :
- PICOT Framework :
- Population : Aquatic organisms (e.g., Daphnia magna).
- Intervention : Exposure to 0.1–10 ppm isocyanate.
- Comparison : Non-fluorinated isocyanate controls.
- Outcome : LC₅₀ values and oxidative stress biomarkers (e.g., glutathione depletion).
- Time : 48–96 hours .
- Statistical Tools : Use ANOVA with post-hoc Tukey tests to differentiate dose-response trends from solvent effects.
Q. How can surface energy measurements inform material science applications of this compound-derived polymers?
- Methodological Answer :
- Owens-Wendt Method : Measure contact angles with water (θ >110°) and methylene iodide to calculate dispersion (γd ≈ 18 mN/m) and polar (γp ≈ 2 mN/m) components .
- Data Application : Low surface energy (γ ≈ 20 mN/m) confirms suitability for hydrophobic coatings. Contradictions in γ values may arise from incomplete polymerization; optimize curing time via DSC (Tg ~75°C) .
Key Challenges in Advanced Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
